molecular formula C21H34O4 B1664516 (10)-Gingerol CAS No. 23513-15-7

(10)-Gingerol

Cat. No. B1664516
CAS RN: 23513-15-7
M. Wt: 350.5 g/mol
InChI Key: AIULWNKTYPZYAN-SFHVURJKSA-N
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Description

Gingerol, also known as (10)-gingerol, is a major phenolic compound found in ginger, a popular spice and medicinal plant. It is a member of the gingerols family, which are known for their antioxidant, anti-inflammatory, and anti-tumor activities. Gingerol has been studied extensively for its pharmacological effects and potential therapeutic applications, including its effects on cardiovascular health, cancer, and diabetes.

Scientific Research Applications

Anti-Cancer Potential

(10)-Gingerol (10-G) has been recognized for its significant anti-cancer potential. Studies have demonstrated its effectiveness in inhibiting the proliferation and invasion of breast and ovarian cancer cells. It induces cell cycle arrest and apoptosis in these cells, suggesting its potential as a therapeutic agent in cancer treatment (Joo, Hong, Cho, & Seo, 2016); (Rasmussen, Murphy, & Hoskin, 2019). It is also noted for targeting lipid rafts associated with the PI3K/Akt signaling pathway in radio-resistant triple-negative breast cancer cells (Ediriweera, Moon, Nguyen, & Cho, 2020).

Modulation of Cytochrome P450 Enzymes

(10)-Gingerol has been found to modulate human cytochrome P450 enzymes, responsible for metabolizing many prescription drugs. This modulation can potentially impact the pharmacokinetics of various drugs, highlighting the importance of considering gingerol intake in drug therapy (Li, Chen, Yue, Li, Chu, Zhang, & Wang, 2013).

Effects on Hematopoiesis

A notable application of (10)-Gingerol is in promoting hematopoiesis (blood cell formation). This effect was observed in zebrafish embryos and suggests potential therapeutic applications for treating conditions like anemia (Chen, Soroka, Haider, Ferri-Lagneau, Leung, & Sang, 2013).

Anti-Microbial Activities

(10)-Gingerol exhibits anti-microbial activities, particularly against oral pathogens causing periodontal diseases. This suggests its potential use in oral health care products for the prevention and treatment of such infections (Park, Bae, & Lee, 2008).

Role in Neuroprotection

Ginger, including its constituent (10)-Gingerol, has shown potential in neuroprotection, suggesting its use in the prevention of neurodegenerative diseases. The compounds in ginger may improve neurological symptoms and conditions by modulating various signaling molecules (Arcusa, Villaño, Marhuenda, Cano, Cerdá, & Zafrilla, 2022).

properties

IUPAC Name

(5S)-5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)tetradecan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O4/c1-3-4-5-6-7-8-9-10-18(22)16-19(23)13-11-17-12-14-20(24)21(15-17)25-2/h12,14-15,18,22,24H,3-11,13,16H2,1-2H3/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIULWNKTYPZYAN-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCC[C@@H](CC(=O)CCC1=CC(=C(C=C1)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80178079
Record name (10)-Gingerol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(10)-Gingerol

CAS RN

23513-15-7
Record name [10]-Gingerol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23513-15-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (10)-Gingerol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (10)-Gingerol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)- 5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-tetradecanone
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Record name (10)-GINGEROL
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,140
Citations
F Zhang, K Thakur, F Hu, JG Zhang, ZJ Wei - Food & function, 2017 - pubs.rsc.org
Since time immortal, ginger, as an ancient herb, has been used throughout the world in foods and beverages due to its typical strong and pungent flavor. Besides its use as a spice, it …
Number of citations: 38 pubs.rsc.org
S Dugasani, MR Pichika, VD Nadarajah… - Journal of …, 2010 - Elsevier
… The carbon chain length has also played a significant role in making 10-gingerol as the most potent among all the gingerols. This study justifies the use of dry ginger in traditional …
Number of citations: 856 www.sciencedirect.com
SM Zick, Z Djuric, MT Ruffin, AJ Litzinger… - … Biomarkers & Prevention, 2008 - AACR
… dose, but there were no detectable 10-gingerol or 6-shogaol … mL for 6-gingerol, 8-gingerol, 10-gingerol, and 6-shogaol. The … The 8-gingerol, 10-gingerol, and 6-shogaol conjugates were …
Number of citations: 361 aacrjournals.org
SC Ho, KS Chang, CC Lin - Food chemistry, 2013 - Elsevier
… extract, followed by 10-gingerol. Furthermore, fresh ginger extract exhibited a significant anti-neuroinflammatory capacity, which was largely owing to 10-gingerol, but not 6-gingerol. …
Number of citations: 153 www.sciencedirect.com
RD Hiserodt, SG Franzblau… - Journal of Agricultural and …, 1998 - ACS Publications
… of 6-, 8-, and 10-gingerol from fresh ginger rhizome and the identification of 10-gingerol as the most active inhibitor of M. … The identification of 10-gingerol was confirmed by synthesis. …
Number of citations: 151 pubs.acs.org
ACBM Martin, AM Fuzer, AB Becceneri, JA da Silva… - Oncotarget, 2017 - ncbi.nlm.nih.gov
There is increasing interest in the use of non-toxic natural products for the treatment of various pathologies, including cancer. In particular, biologically active constituents of the ginger …
Number of citations: 67 www.ncbi.nlm.nih.gov
AM Fuzer, SY Lee, JD Mott… - Journal of cellular …, 2017 - Wiley Online Library
Breast cancer is a complex and multifactorial disease. Tumors have a heterogeneous microenvironment, which have multiple interactions with other cell types, greatly influencing the …
Number of citations: 32 onlinelibrary.wiley.com
F Zhang, N Ma, YF Gao, LL Sun… - Phytotherapy …, 2017 - Wiley Online Library
… , or 10-gingerol at the equivalent dose of 30 mg kg −1 … d −1 doses of 6-gingerol, 8-gingerol, or 10-gingerol for 7 days, … 8-gingerol and 10-gingerol can be promising candidate drugs …
Number of citations: 62 onlinelibrary.wiley.com
M Park, J Bae, DS Lee - Phytotherapy Research: An …, 2008 - Wiley Online Library
Ginger (Zingiber officinale Roscoe) has been used widely as a food spice and an herbal medicine. In particular, its gingerol‐related components have been reported to possess …
Number of citations: 374 onlinelibrary.wiley.com
MJ Ryu, HS Chung - In Vitro Cellular & Developmental Biology-Animal, 2015 - Springer
The present study was designed to investigate the molecular mechanisms of [10]-gingerol activity against HCT116 human colon cancer cells. [10]-Gingerol inhibited the proliferation of …
Number of citations: 82 link.springer.com

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